molecular formula C22H17BrO4 B10888095 ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B10888095
M. Wt: 425.3 g/mol
InChI Key: YXMGRHSZZFWEFN-XMHGGMMESA-N
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Description

ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE is an organic compound with a complex structure that includes benzoyl, bromophenyl, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of new derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE include:

    ETHYL 3-BENZOYLACRYLATE: A simpler analog with similar structural features.

    ETHYL 2-BENZOYL-3-FURYLACRYLATE: Lacks the bromophenyl group but retains the benzoyl and furyl groups.

Uniqueness

The uniqueness of ETHYL 2-BENZOYL-3-[5-(4-BROMOPHENYL)-2-FURYL]ACRYLATE lies in its combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17BrO4

Molecular Weight

425.3 g/mol

IUPAC Name

ethyl (E)-2-benzoyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C22H17BrO4/c1-2-26-22(25)19(21(24)16-6-4-3-5-7-16)14-18-12-13-20(27-18)15-8-10-17(23)11-9-15/h3-14H,2H2,1H3/b19-14+

InChI Key

YXMGRHSZZFWEFN-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

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